[1,2,5]Oxadiazepane
CAS No.:
Cat. No.: VC13586265
Molecular Formula: C4H10N2O
Molecular Weight: 102.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H10N2O |
|---|---|
| Molecular Weight | 102.14 g/mol |
| IUPAC Name | 1,2,5-oxadiazepane |
| Standard InChI | InChI=1S/C4H10N2O/c1-2-6-7-4-3-5-1/h5-6H,1-4H2 |
| Standard InChI Key | DJSMFIRHIXHJLY-UHFFFAOYSA-N |
| SMILES | C1CNOCCN1 |
| Canonical SMILES | C1CNOCCN1 |
Introduction
# Oxadiazepane: A Versatile Heterocyclic Scaffold in Medicinal Chemistry Oxadiazepane is a seven-membered heterocyclic compound characterized by a saturated ring structure containing two nitrogen atoms and one oxygen atom positioned at the 1st, 2nd, and 5th positions, respectively. This unique arrangement confers distinct electronic and steric properties, making it a valuable structural motif in drug discovery. Emerging research highlights its potential as a pharmacophore in antibacterial, anticancer, and anti-inflammatory agents, with recent studies demonstrating its superiority over conventional six-membered heterocycles like piperazine and morpholine in certain therapeutic contexts .
Synthetic Methodologies
Ring-Closing Strategies
The synthesis of oxadiazepane derivatives typically employs ring-closing metathesis (RCM) or cyclization of linear precursors. Suzuki et al. (2010) developed a robust protocol involving:
Alternative routes include:
-
Microwave-assisted synthesis: Reduces reaction times from 12 hours to 30 minutes while maintaining yields >65% .
-
Enzymatic resolution: Lipase-catalyzed kinetic resolution achieves enantiomeric excess (ee) >98% for chiral derivatives .
Biological Activity and Mechanisms
Antibacterial Effects Oxadiazepane-containing analogs of linezolid demonstrate enhanced activity against multidrug-resistant pathogens:
Table 2: In Vitro Antibacterial Activity of Compound 10a
| Pathogen | MIC (μg/mL) |
|---|---|
| Methicillin-resistant S. aureus (MRSA) | 0.5 |
| Vancomycin-resistant E. faecalis | 1.0 |
| Streptococcus pneumoniae | 0.25 |
Mechanistic studies reveal dual modes of action:
-
Ribosomal targeting: The oxadiazepane moiety binds the 23S rRNA peptidyl transferase center, inhibiting bacterial protein synthesis (docking score: -9.2 kcal/mol) .
-
Biofilm disruption: At sub-MIC concentrations, derivatives reduce biofilm formation by 78% in Pseudomonas aeruginosa .
Applications in Drug Design
Pharmacokinetic Optimization
Replacing piperazine with oxadiazepane in lead compounds improves:
-
Oral bioavailability: From 22% to 41% in rat models due to reduced first-pass metabolism .
-
Blood-brain barrier penetration: Increased by 1.8-fold, facilitating CNS drug development .
Case Study: Anti-MRSA Agents
The oxazolidinone derivative 10a ( oxadiazepane core) showed:
-
In vivo efficacy: 3.2 log<sub>10</sub> CFU reduction in murine thigh infection models at 25 mg/kg .
-
Safety profile: No observed CYP450 inhibition (IC<sub>50</sub> > 50 μM for 3A4/2D6 isoforms) .
Comparative Analysis with Related Heterocycles
Table 3: Structural and Functional Advantages Over Piperazine
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume